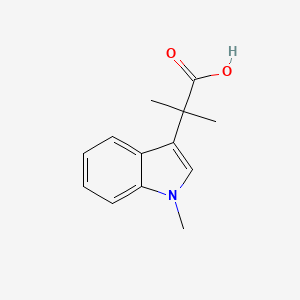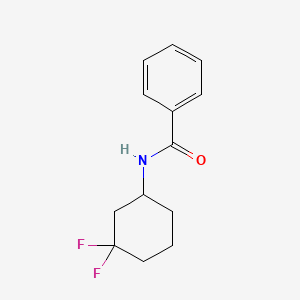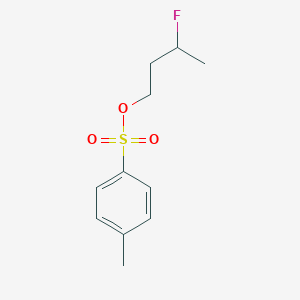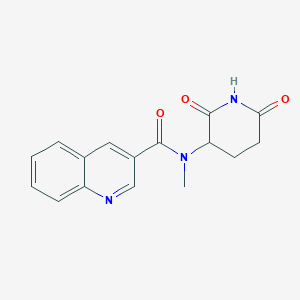
N-(2,6-dioxo-3-piperidinyl)-N-methyl-3-Quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,6-dioxopiperidin-3-yl derivatives with quinoline-3-carboxylic acid derivatives under specific conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more saturated derivatives .
Scientific Research Applications
N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its ability to modulate enzyme activity and interact with cellular receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide involves its interaction with specific molecular targets within the body. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction pathways, which can influence cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide include:
- N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide
- N-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)arylsulfonamide
- 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
Uniqueness
What sets N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide apart from these similar compounds is its unique quinoline-3-carboxamide moiety, which imparts distinct biological activity and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-N-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-19(13-6-7-14(20)18-15(13)21)16(22)11-8-10-4-2-3-5-12(10)17-9-11/h2-5,8-9,13H,6-7H2,1H3,(H,18,20,21) |
InChI Key |
WUBGXOUVTQFBRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC(=O)NC1=O)C(=O)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


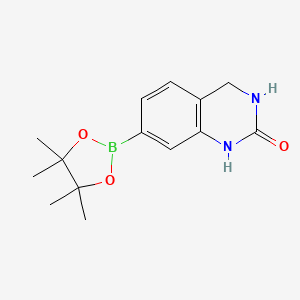
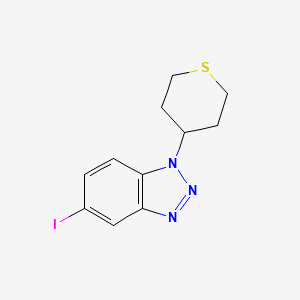
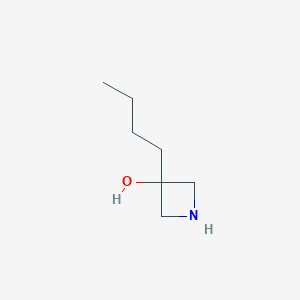
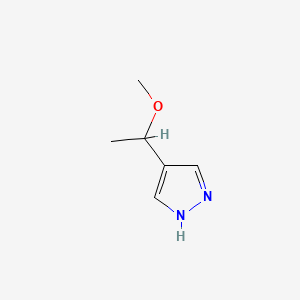
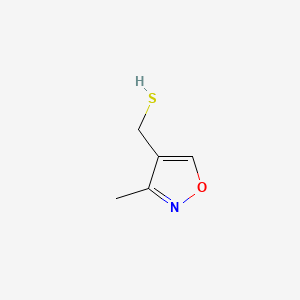
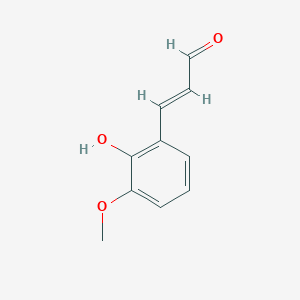
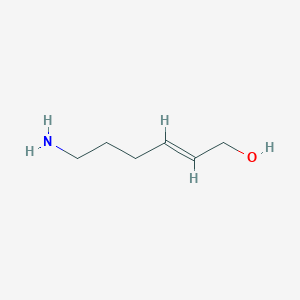
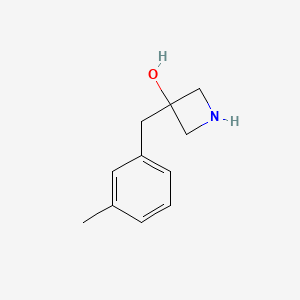
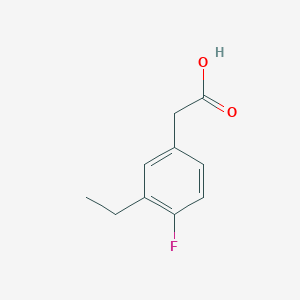
![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)
